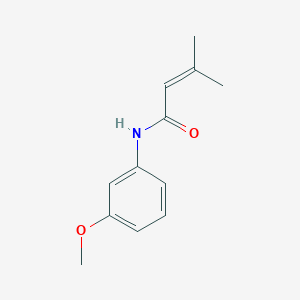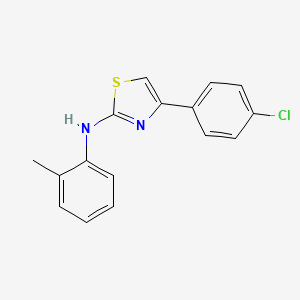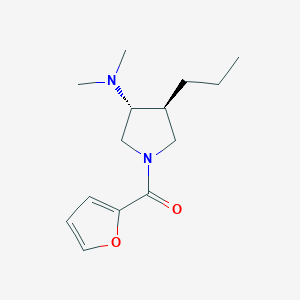![molecular formula C17H25N3OS B5654926 2-(3-methyl-2-buten-1-yl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654926.png)
2-(3-methyl-2-buten-1-yl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of diazaspiro decanone derivatives involves multiple steps, including the condensation of cyclohexanone with aryl amine, followed by treatment with thiomalic acid and reaction with o-phenylenediamine to obtain the desired spiro compounds. This process results in compounds with significant antibacterial, antifungal, and nematicidal activities (Srinivas, Nagaraj, & Reddy, 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro decanone derivatives showcases a spirocyclic framework, often with substituents that influence their biological activity. X-ray diffraction analyses reveal the precise geometries of these molecules, demonstrating their complex three-dimensional arrangements and how substituents' positions affect their properties (Wang et al., 2011).
Chemical Reactions and Properties
Diazaspiro decanone derivatives undergo various chemical reactions, including cycloaddition with nitrones and reactions with ethyl diazoacetate, leading to the formation of novel tricyclic and spirocyclic structures. These reactions expand the structural diversity and potential applications of these compounds (Chiaroni et al., 2000).
Physical Properties Analysis
The physical properties of diazaspiro decanone derivatives, such as solubility, melting points, and crystalline structures, are crucial for their formulation and application in various fields. The crystallographic analysis provides insights into their solid-state properties and how these relate to their chemical reactivity and biological activities (Parvez, Senthil, & Yadav, 2001).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity towards different chemical agents, their stability under various conditions, and their interaction with biological targets, are fundamental to understanding their potential uses. Studies on their synthesis and structure-activity relationships provide valuable information on how modifications to their structure can enhance their desired properties (Tsukamoto et al., 1995).
特性
IUPAC Name |
2-(3-methylbut-2-enyl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-14(2)3-7-20-13-17(11-16(20)21)4-8-19(9-5-17)12-15-18-6-10-22-15/h3,6,10H,4-5,7-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYJFNAXJZKDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CC2(CCN(CC2)CC3=NC=CS3)CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-(4-fluorophenyl)-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B5654851.png)
![5-[(benzylthio)methyl]-2-methoxybenzoic acid](/img/structure/B5654856.png)
![isopropyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B5654860.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5654892.png)
![1-tert-butyl-2-[(4-methyl-1H-imidazol-2-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5654893.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylbenzamide](/img/structure/B5654912.png)

![N-(2,4-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5654935.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5654943.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5654948.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5654962.png)